molecular formula C8H9NO2S B6307287 4-(Methylthio)-2-nitrotoluene CAS No. 78228-00-9

4-(Methylthio)-2-nitrotoluene

Cat. No.: B6307287
CAS No.: 78228-00-9
M. Wt: 183.23 g/mol
InChI Key: MIEHTLXLEUKOEU-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-nitrotoluene (C₈H₉NO₂S, MW 183.22) is a nitroaromatic compound featuring a methylthio (-SMe) group at the 4-position and a nitro (-NO₂) group at the 2-position of the toluene ring. This structural configuration confers unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, it serves as a precursor in the production of Elafibranor, a therapeutic agent targeting metabolic diseases . The methylthio group enhances lipophilicity and may influence binding interactions in biological systems, while the nitro group contributes to reactivity in reduction or substitution reactions.

Properties

IUPAC Name

1-methyl-4-methylsulfanyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEHTLXLEUKOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-nitrotoluene typically involves the nitration of 4-(Methylthio)toluene. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites, can also enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-nitrotoluene undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder (Fe) with hydrochloric acid (HCl), catalytic hydrogenation

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds depending on the nucleophile used

Scientific Research Applications

4-(Methylthio)-2-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-nitrotoluene and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as apoptosis or inhibition of enzyme activity. The methylthio group can also modulate the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

2-Nitrotoluene (C₇H₇NO₂, MW 137.14)

  • Structure : Nitro group at the 2-position only.
  • Biodegradability : Degraded by Pseudomonas sp. via the meta-cleavage pathway, releasing nitrite and forming 3-methylcatechol .
  • Applications : Industrial solvent and intermediate in dye synthesis.

4-Methylsulfonyl-2-nitrotoluene (C₈H₇NO₃S, MW 215.23)

  • Structure : Sulfonyl (-SO₂Me) group at the 4-position instead of methylthio.
  • Properties : The electron-withdrawing sulfonyl group increases polarity and stability compared to the electron-donating methylthio group in 4-(Methylthio)-2-nitrotoluene. Used in specialty chemical synthesis .

4-Methyl-2-nitroaniline (C₇H₈N₂O₂, MW 152.15)

  • Structure: Amino (-NH₂) group at the 4-position.
  • Properties: Melting point (115–116°C) reflects strong intermolecular hydrogen bonding due to the amino group. Used as a precursor in azo dye production .

Positional Isomers and Dinitrotoluenes

2,6-Dinitrotoluene (C₇H₆N₂O₄, MW 182.13)

  • Structure : Nitro groups at 2- and 6-positions.
  • Used in explosives manufacturing .
  • Physical Properties: Melting point 60–61°C, lower than monosubstituted nitrotoluenes due to reduced symmetry .

4-Benzyloxy-2-nitrotoluene (C₁₄H₁₃NO₃, MW 243.26)

  • Structure : Benzyloxy (-OCH₂C₆H₅) group at the 4-position.
  • Applications : Intermediate in organic synthesis, leveraging the steric bulk of the benzyloxy group for selective reactions .

Physical and Chemical Properties Comparison

Table 1. Key Properties of this compound and Analogs

Compound Molecular Formula MW Substituents (Position) Melting Point (°C) Key Applications/Properties
This compound C₈H₉NO₂S 183.22 -NO₂ (2), -SMe (4) Not reported Pharmaceutical intermediate
2-Nitrotoluene C₇H₇NO₂ 137.14 -NO₂ (2) -9.5 Biodegradable solvent
4-Methylsulfonyl-2-nitrotoluene C₈H₇NO₃S 215.23 -NO₂ (2), -SO₂Me (4) Not reported High-polarity synthesis intermediate
4-Methyl-2-nitroaniline C₇H₈N₂O₂ 152.15 -NO₂ (2), -NH₂ (4) 115–116 Azo dye precursor
2,6-Dinitrotoluene C₇H₆N₂O₄ 182.13 -NO₂ (2,6) 60–61 Explosives component, toxic

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